molecular formula C15H24ClNO2S B610199 Pridopidine hydrochloride CAS No. 882737-42-0

Pridopidine hydrochloride

Cat. No. B610199
M. Wt: 317.872
InChI Key: YGRHOYQMBLLGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pridopidine Hydrochloride is a inducer of functional neurorestoration via the sigma-1 receptor

Scientific Research Applications

Polymorphic Forms and Physical Properties

Pridopidine hydrochloride, a dopaminergic stabilizer in development for Huntington’s disease treatment, exhibits polymorphism with two characterized forms, I and II. These forms differ in melting points and crystal structures, involving N+–H···Cl–···N+–H··· interactions. The polymorphism results from different orientations of molecular columns. Form I is stable at ambient conditions, and Form II above 127 °C (Zimmermann et al., 2012).

Pharmacological Profile

Pridopidine's pharmacological profile includes acting on dopamine 2 (D2) receptors and displaying state-dependent behavioral effects. It shows potential efficacy in improving motor function, anxiety, depression, and psychosis in Huntington's disease. Preclinical studies reveal its dopaminergic stabilization characteristics and effects on neurotransmission (Waters et al., 2010).

Receptor Interactions and Mechanism of Action

Pridopidine's action as a sigma-1 receptor agonist and its low dopamine D2/D3 receptor occupancy at clinical doses have been demonstrated. Its sigma-1 receptor affinity and subsequent neuroprotective effects, especially in neurodegenerative disorders, have been highlighted through in vivo target engagement studies (Grachev et al., 2020).

Neuroprotective and Neurorestorative Effects

Pridopidine exhibits neuroprotective properties in various models of neurodegenerative diseases. It has shown efficacy in improving motor coordination, reducing depressive symptoms, and positively affecting transcriptional profiles in Huntington's disease mouse models. These effects suggest pridopidine’s potential for disease-modifying actions in neurodegenerative disorders (Garcia-Miralles et al., 2017).

Potential Cognitive and Memory Improvement

Studies indicate pridopidine's potential in counteracting memory impairment and exerting neuroprotective actions, suggesting its utility as a pro-cognitive drug. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is a major symptom (Sahlholm et al., 2018).

Mitochondrial Function Enhancement

Pridopidine’s interaction with the Sigma-1 receptor contributes to the enhancement of mitochondrial function, providing insight into its therapeutic potential. It positively affects mitochondrial dynamics, respiration, and reduces reactive oxygen species levels, thereby offering a neuroprotective mechanism (Naia et al., 2021).

Clinical Efficacy in Huntington’s Disease

Clinical trials of pridopidine have shown improvements in voluntary motor function in patients with Huntington's disease. The drug’s efficacy in symptom management, specifically in motor function, has been demonstrated in phase 3 studies, underscoring its potential therapeutic value (Squitieri et al., 2010).

properties

CAS RN

882737-42-0

Product Name

Pridopidine hydrochloride

Molecular Formula

C15H24ClNO2S

Molecular Weight

317.872

IUPAC Name

4-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride

InChI

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18;/h4-6,12-13H,3,7-11H2,1-2H3;1H

InChI Key

YGRHOYQMBLLGEV-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Pridopidine Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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